

# A Comprehensive Spectroscopic Analysis of 2-Methoxy-1-butanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxy-1-butanol

Cat. No.: B096681

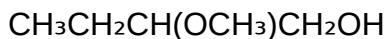
[Get Quote](#)

## Introduction

This technical guide provides a detailed overview of the spectroscopic data for **2-Methoxy-1-butanol** (CAS No: 15467-25-1), a significant organic compound utilized in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide presents quantitative data in structured tables, details experimental protocols, and includes a visual workflow for spectroscopic analysis.

## Molecular Structure

**2-Methoxy-1-butanol** is a primary alcohol and an ether, with the following chemical structure:



## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2-Methoxy-1-butanol**.

### $^1\text{H}$ NMR Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Methoxy-1-butanol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~0.95	Triplet	3H	-CH <sub>2</sub> CH <sub>3</sub>
~1.55	Multiplet	2H	-CH <sub>2</sub> CH <sub>3</sub>
~2.5 (variable)	Singlet (broad)	1H	-OH
~3.25	Multiplet	1H	-CH(OCH <sub>3</sub> )-
~3.35	Singlet	3H	-OCH <sub>3</sub>
~3.55	Multiplet	2H	-CH <sub>2</sub> OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and can exchange with deuterated solvents.

## <sup>13</sup>C NMR Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Methoxy-1-butanol**

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~10	-CH <sub>2</sub> CH <sub>3</sub>
~25	-CH <sub>2</sub> CH <sub>3</sub>
~57	-OCH <sub>3</sub>
~65	-CH <sub>2</sub> OH
~83	-CH(OCH <sub>3</sub> )-

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methoxy-1-butanol** is expected to show characteristic absorptions for the hydroxyl and ether groups.

Table 3: Expected IR Absorption Bands for **2-Methoxy-1-butanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3600-3200	Strong, Broad	O-H Stretch	Alcohol
2960-2850	Strong	C-H Stretch	Alkane
1260-1050	Strong	C-O Stretch	Ether & Alcohol

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Methoxy-1-butanol**, the molecular weight is 104.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) and several fragment ions.

Table 4: Expected Mass Spectrometry Data for **2-Methoxy-1-butanol**

m/z	Relative Intensity	Proposed Fragment Ion
104	Low	[M] <sup>+</sup>
89	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
73	Moderate	[M - OCH <sub>3</sub> ] <sup>+</sup>
59	High	[CH(OCH <sub>3</sub> )CH <sub>2</sub> OH] <sup>+</sup>
45	High	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy Protocol

- **Sample Preparation:** A sample of **2-Methoxy-1-butanol** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl<sub>3</sub> or D<sub>2</sub>O) in a standard 5 mm

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (0 ppm).

- Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 300 or 500 MHz instrument.<sup>[1]</sup>
  - $^1\text{H}$  NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).
  - $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy Protocol

- Sample Preparation: For a liquid sample like **2-Methoxy-1-butanol**, the spectrum can be obtained neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument used is a Fourier Transform Infrared (FTIR) spectrometer.<sup>[2]</sup> The spectrum is typically scanned over the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ).<sup>[3]</sup> The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

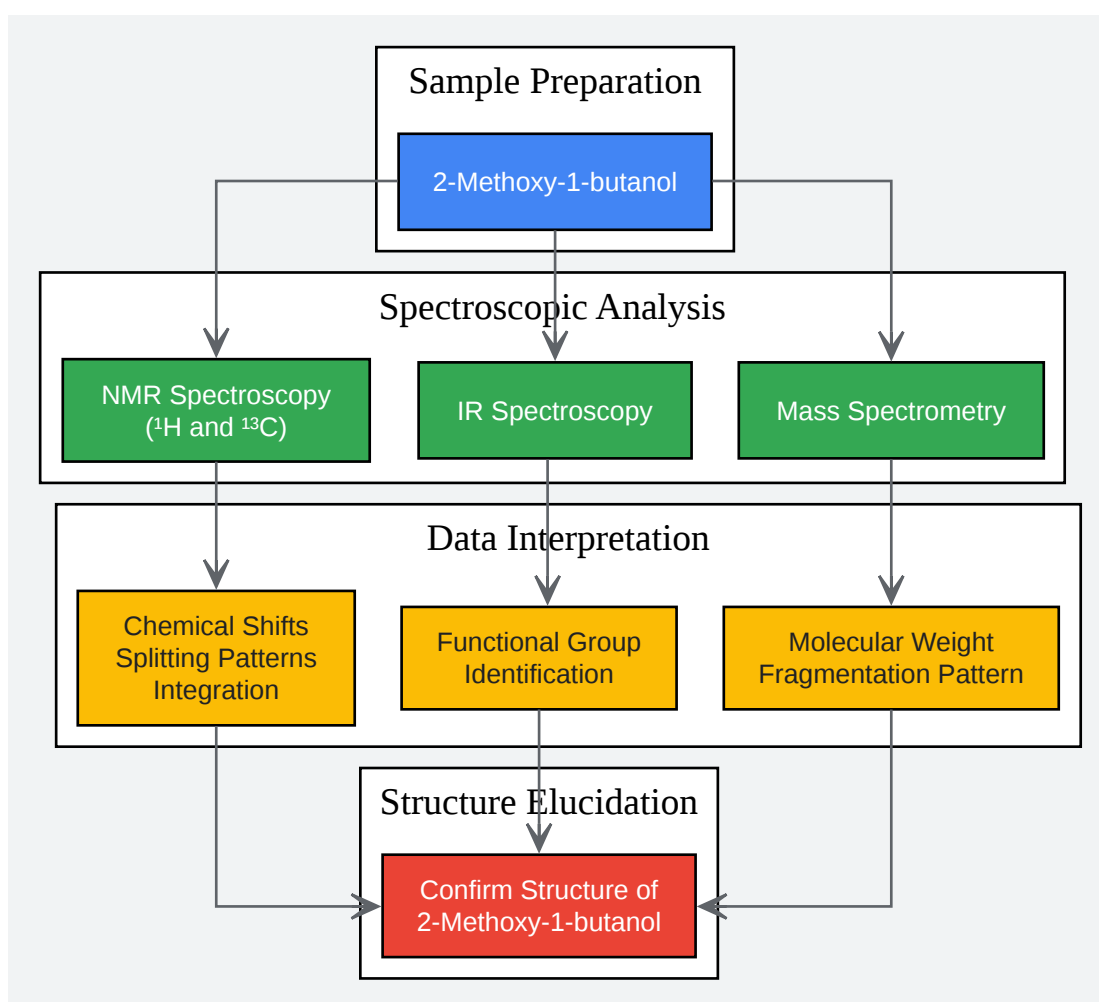
## Mass Spectrometry (MS) Protocol

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the ion source.
- Ionization: In Electron Ionization (EI) mass spectrometry, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.<sup>[4]</sup>

- **Mass Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Methoxy-1-butanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic identification of **2-Methoxy-1-butanol**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [scs.illinois.edu](https://scs.illinois.edu) [[scs.illinois.edu](https://scs.illinois.edu)]
- 2. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 3. [allsubjectjournal.com](https://allsubjectjournal.com) [[allsubjectjournal.com](https://allsubjectjournal.com)]
- 4. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 2-Methoxy-1-butanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096681#spectroscopic-data-of-2-methoxy-1-butanol-nmr-ir-ms>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)